6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound composed of a pyridine ring fused to a pyrimidine ring, bearing a chlorine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyridine with chloroformamidine hydrochloride under specific conditions. This reaction proceeds through cyclization to form the desired compound. Another method includes the use of pyridine-2-carbonitrile and ammonia in the presence of a palladium catalyst, followed by cyclization and chlorination steps.
Industrial Production Methods
The industrial production of this compound typically involves large-scale optimization of the synthetic routes mentioned. These methods are fine-tuned for higher yield and purity, incorporating advanced techniques like continuous flow chemistry to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions Used
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed from These Reactions
The major products from these reactions depend on the type of reaction. Oxidation typically yields oxo-derivatives, reduction produces amine derivatives, and substitution reactions generate a variety of substituted analogs based on the nucleophile used.
Scientific Research Applications
6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has been extensively studied for its applications in several fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a precursor in various synthetic pathways.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, which makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in the treatment of diseases like cancer and inflammatory conditions due to its ability to modulate biological pathways.
Industry: Its derivatives are used in the development of novel materials with unique properties, such as in polymer science.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit kinase enzymes, disrupting cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition occurs through binding at the active site of the enzyme, blocking substrate access and thereby preventing the enzymatic reaction from proceeding.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the chlorine atom but shares the core structure.
6-Bromopyrido[3,4-d]pyrimidin-4(3H)-one: Contains a bromine atom instead of chlorine.
5,7-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one: Contains additional chlorine substituents.
Uniqueness
6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The chlorine atom at the sixth position enhances its ability to participate in certain chemical reactions and modulate biological targets more effectively compared to its analogs.
Properties
IUPAC Name |
6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444305 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-47-5 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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